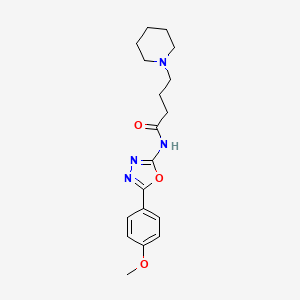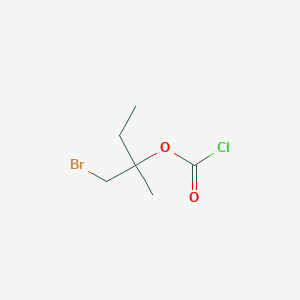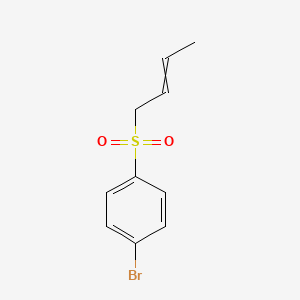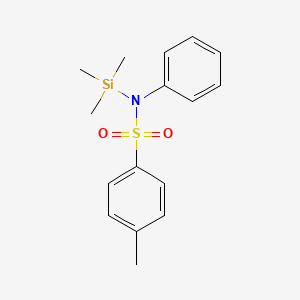
N-(5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-(piperidin-1-yl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-(piperidin-1-yl)butanamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a methoxyphenyl group, an oxadiazole ring, and a piperidinyl butanamide chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-(piperidin-1-yl)butanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction.
Formation of the Piperidinyl Butanamide Chain: The final step involves the coupling of the oxadiazole intermediate with a piperidinyl butanamide derivative using coupling reagents such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts and reagents.
化学反応の分析
Types of Reactions
N-(5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-(piperidin-1-yl)butanamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophilic substitution using sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
N-(5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-(piperidin-1-yl)butanamide has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features and biological activity.
Materials Science: It is explored for use in the development of advanced materials, such as polymers and nanomaterials, due to its chemical stability and reactivity.
Biological Research: The compound is used in various biological assays to study its effects on cellular processes and pathways.
Industrial Applications: It is investigated for its potential use in industrial processes, such as catalysis and chemical synthesis.
作用機序
The mechanism of action of N-(5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-(piperidin-1-yl)butanamide involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, receptor agonist, or antagonist, depending on its structure and the biological system being studied. The exact molecular targets and pathways involved can vary, but common targets include enzymes involved in metabolic pathways and receptors in the central nervous system.
類似化合物との比較
Similar Compounds
N-(5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-(piperidin-1-yl)butanamide: Unique due to its specific combination of functional groups.
N-(5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-(morpholin-1-yl)butanamide: Similar structure but with a morpholine ring instead of a piperidine ring.
N-(5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-(pyrrolidin-1-yl)butanamide: Similar structure but with a pyrrolidine ring instead of a piperidine ring.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research applications and distinguishes it from other similar compounds.
特性
CAS番号 |
89758-33-8 |
|---|---|
分子式 |
C18H24N4O3 |
分子量 |
344.4 g/mol |
IUPAC名 |
N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-piperidin-1-ylbutanamide |
InChI |
InChI=1S/C18H24N4O3/c1-24-15-9-7-14(8-10-15)17-20-21-18(25-17)19-16(23)6-5-13-22-11-3-2-4-12-22/h7-10H,2-6,11-13H2,1H3,(H,19,21,23) |
InChIキー |
QIAUWCKGMXXRAJ-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)C2=NN=C(O2)NC(=O)CCCN3CCCCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Tetraethyl {[(diethylcarbamothioyl)sulfanyl]methylene}bis(phosphonate)](/img/structure/B14375926.png)
![3-[1-(Thiophen-2-yl)-2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexane-1-sulfonyl)ethyl]pentane-2,4-dione](/img/structure/B14375933.png)
![Benzonitrile, 4-[(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)carbonyl]-](/img/structure/B14375950.png)

![3-{[(2-Methoxyphenyl)methylidene]amino}quinazolin-4(3H)-one](/img/structure/B14375957.png)

![7-[(Furan-2-yl)oxy]hepta-2,4,6-trienenitrile](/img/structure/B14375968.png)
![2-Butoxy-4,5,6,7,8,9-hexahydrocyclohepta[d][1,3]thiazine](/img/structure/B14375980.png)

![4-Chloro-5-({[(4-methoxyphenyl)methyl]sulfanyl}methyl)-1,2-oxazol-3(2H)-one](/img/structure/B14375992.png)
![N-{2-[4-(Morpholine-4-sulfonyl)phenyl]ethyl}-1-benzofuran-2-carboxamide](/img/structure/B14375995.png)

![Phenol, 4-chloro-2-[[(3-nitrophenyl)imino]methyl]-](/img/structure/B14376003.png)
